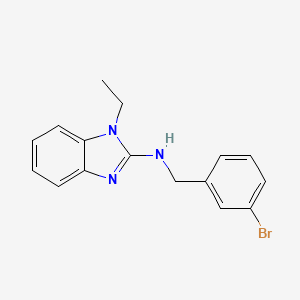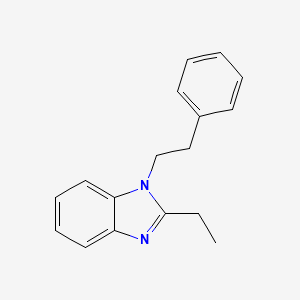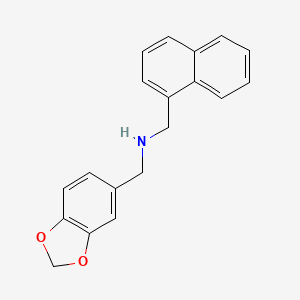![molecular formula C15H15ClN2O2 B5821318 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide, also known as CDF, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. This compound is a member of the hydrazide family and has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and contributes to their uncontrolled growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to exhibit anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide in lab experiments is its potency and specificity for cancer cells. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Orientations Futures
There are several potential future directions for research on 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide and to identify potential biomarkers that can be used to predict patient response. Finally, there is a need for additional preclinical and clinical studies to evaluate the safety and efficacy of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide as a potential anti-cancer therapy.
Méthodes De Synthèse
The synthesis of 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide involves a multi-step process that begins with the reaction of 2-chlorobenzohydrazide with 2,5-dimethyl-3-furaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified and characterized using a variety of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in vivo. Additionally, 2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) which is a critical step in tumor growth and metastasis.
Propriétés
IUPAC Name |
2-chloro-N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-8-13(11(3)20-9)10(2)17-18-15(19)12-6-4-5-7-14(12)16/h4-8H,1-3H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXOPGJBJMQNBN-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=NNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)/C(=N/NC(=O)C2=CC=CC=C2Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)







![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)